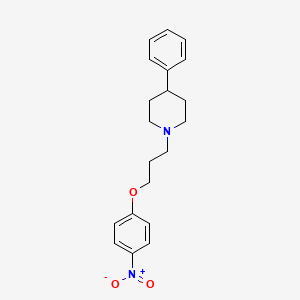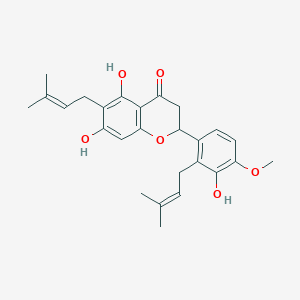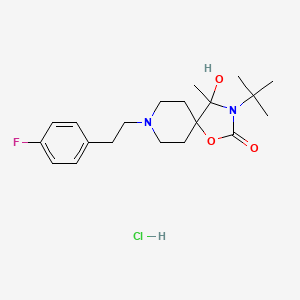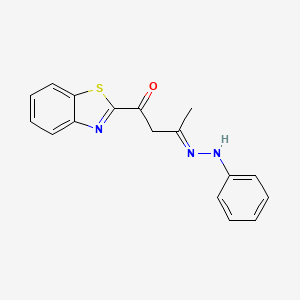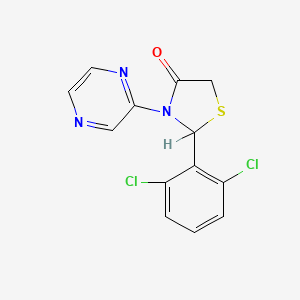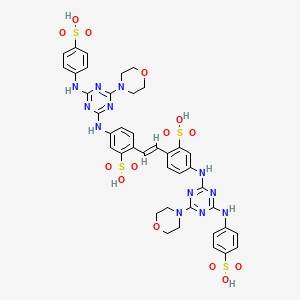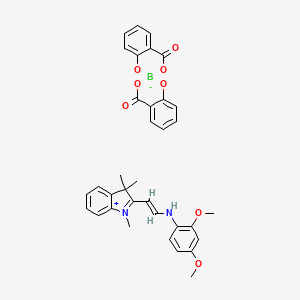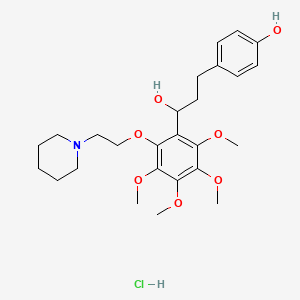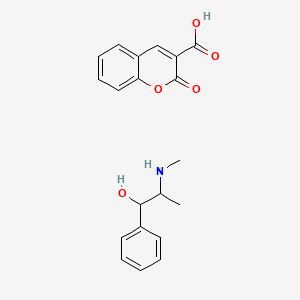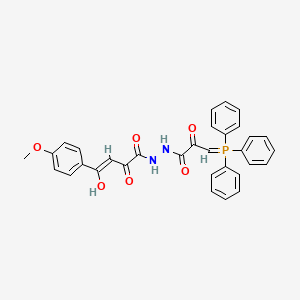![molecular formula C16H19ClN4O5S B12713993 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride CAS No. 157023-82-0](/img/structure/B12713993.png)
3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride is a complex organic compound with a unique structure that combines elements of morpholine, pyridazine, and benzothiazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the morpholine derivative, followed by the introduction of the pyridazine and benzothiazine moieties. Key steps include:
Formation of the Morpholine Derivative: This involves the reaction of morpholine with an appropriate oxidizing agent to form the 4-oxidomorpholin-4-ium intermediate.
Coupling with Pyridazine: The intermediate is then reacted with a pyridazine derivative under controlled conditions to form the pyridazino[4,5-b][1,4]benzothiazine core.
Final Assembly:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques.
Types of Reactions:
Oxidation: The morpholine moiety can undergo oxidation to form the 4-oxidomorpholin-4-ium intermediate.
Substitution: The pyridazine and benzothiazine moieties can undergo various substitution reactions to introduce different functional groups.
Coupling Reactions: These are used to assemble the different parts of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for the oxidation of morpholine.
Coupling Reagents: Such as palladium catalysts for the coupling of pyridazine and benzothiazine derivatives.
Acidic Conditions:
Major Products: The major product of these reactions is the target compound, with potential side products including unreacted intermediates and by-products from incomplete reactions.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs.
Biological Studies: It can be used in studies of enzyme inhibition and receptor binding.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: It can be used as a standard or reference material in analytical techniques.
Mechanism of Action
The mechanism of action of 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-methyl-2-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-6-phenylpyridazin-3-one: This compound shares a similar core structure but differs in the substituents on the pyridazine ring.
Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, have similar biological activities.
Uniqueness: The uniqueness of 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride lies in its combination of morpholine, pyridazine, and benzothiazine moieties, which confer specific chemical and biological properties not found in other compounds.
Properties
CAS No. |
157023-82-0 |
|---|---|
Molecular Formula |
C16H19ClN4O5S |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride |
InChI |
InChI=1S/C16H18N4O5S.ClH/c21-16-15-13(18-12-3-1-2-4-14(12)26(15,23)24)11-17-19(16)5-6-20(22)7-9-25-10-8-20;/h1-4,11,18H,5-10H2;1H |
InChI Key |
ZYWZTMDLWHPFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[N+]1(CCN2C(=O)C3=C(C=N2)NC4=CC=CC=C4S3(=O)=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




